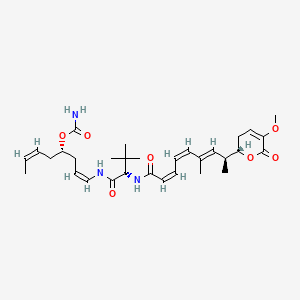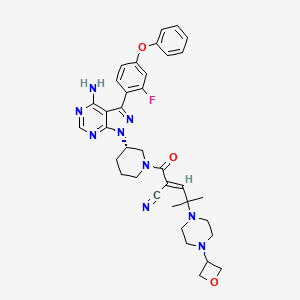
PRN-1008
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PRN-1008 involves multiple steps, including the formation of a covalent bond with a cysteine residue (Cys481) in BTK. The synthetic route typically includes the preparation of intermediate compounds, followed by the final coupling reaction to form this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
PRN-1008 undergoes several types of chemical reactions, including:
Covalent Bond Formation: This compound forms a reversible covalent bond with the cysteine residue (Cys481) in BTK.
Inhibition Reactions: It inhibits BTK by preventing its phosphorylation, leading to the inhibition of downstream signaling pathways.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .
Major Products Formed
The major product formed from the reactions involving this compound is the covalent complex with BTK, which results in the inhibition of BTK activity .
科学的研究の応用
PRN-1008 has a wide range of scientific research applications, including:
作用機序
PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in BTK. This binding inhibits BTK’s activity, preventing its phosphorylation and subsequent activation of downstream signaling pathways. The inhibition of BTK leads to reduced B-cell activation and modulation of immune cell functions, making this compound a promising therapeutic agent for autoimmune diseases .
類似化合物との比較
Similar Compounds
Ibrutinib: Another BTK inhibitor, but it forms an irreversible covalent bond with BTK.
Acalabrutinib: A selective BTK inhibitor with a different binding profile compared to PRN-1008.
Zanubrutinib: A BTK inhibitor with a higher selectivity for BTK compared to other kinases.
Uniqueness of this compound
This compound is unique due to its reversible covalent binding mechanism, which allows for prolonged target occupancy and reduced off-target effects. This reversible binding also provides a safety advantage over irreversible inhibitors like ibrutinib .
特性
IUPAC Name |
(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GRBCXPRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




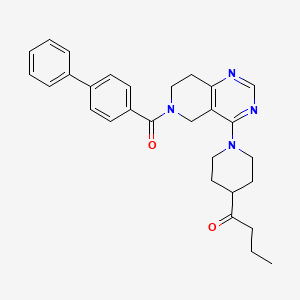
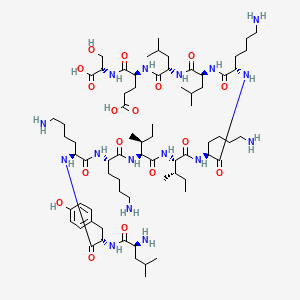
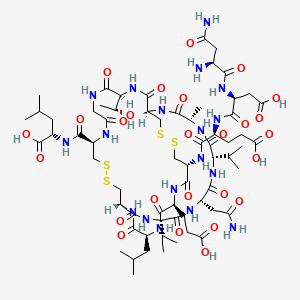

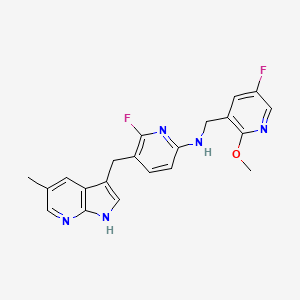
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
